molecular formula C8H14BrNOS B141108 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide CAS No. 54016-70-5

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide

Cat. No. B141108
CAS RN: 54016-70-5
M. Wt: 252.17 g/mol
InChI Key: BDQRQMLWZJQQKS-UHFFFAOYSA-M
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Description

The compound 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide is a thiazolium derivative, which is a class of heterocyclic compounds that have garnered interest due to their diverse chemical properties and biological activities. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar thiazolium structures and their synthesis, properties, and potential applications.

Synthesis Analysis

The synthesis of thiazolium compounds can be complex, involving multiple steps and components. For instance, a one-pot four-component synthesis method has been developed for the creation of 3-[(2-amino-4-arylthiazolium-5-yl)(aryl)methyl]-2-oxo-2H-1-benzopyran-4-olates, which shares the thiazolium core with our compound of interest . This method utilizes 4-hydroxycoumarin, benzaldehydes, thiourea, and 2-bromo-1-arylethan-1-ones, catalyzed by p-toluenesulfonic acid in glacial acetic acid under reflux, highlighting the potential for complex reactions in the synthesis of thiazolium derivatives.

Molecular Structure Analysis

The molecular structure of thiazolium compounds is crucial for their chemical behavior and biological activity. Quantum chemical calculations and spectral techniques have been used to characterize similar compounds, such as 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione, providing insights into their geometry, vibrational frequencies, and NMR chemical shift values . These techniques could be applied to 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide to gain a deeper understanding of its molecular structure.

Chemical Reactions Analysis

The reactivity of thiazolium compounds can be influenced by their structure. For example, the hydrolysis of 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide has been studied, revealing a multi-step reaction mechanism involving the formation of a pseudobase and a ring-opened form, followed by proton loss . This study demonstrates the potential complexity of chemical reactions involving thiazolium compounds and could provide a framework for understanding the reactivity of 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolium compounds are varied and can be tailored through different substitutions on the thiazolium ring. The novel method for preparing 3-(2-hydroxyethyl)-2-methylbenzothiazolium bromide, which is structurally similar to the compound of interest, involves heating specific precursors and results in a precipitate that can be filtered and dried . This suggests that the physical properties such as solubility and crystallinity can be manipulated through the synthesis process.

Scientific Research Applications

Electrochemical Surface Finishing and Energy Storage

Research in the field of electrochemical technology with room-temperature ionic liquids (RTILs) has shown significant advancements. These compounds, including similar ionic liquids, are used in electroplating and energy storage applications. The ease of handling RTILs and their mixtures with other solvents and materials has increased research interest, leading to new insights into their applications in surface finishing and energy storage technologies (Tsuda, Stafford, & Hussey, 2017).

Antioxidant Activity Analysis

The study of antioxidants, crucial in various fields from food engineering to medicine, highlights the importance of determining antioxidant activity. Various chemical and electrochemical methods are used to analyze the antioxidant capacity of complex samples. These methods, based on the transfer of a hydrogen atom or an electron, involve chemical reactions monitored through spectrophotometry, indicating the broad applicability of such research in analyzing antioxidant activity in diverse samples (Munteanu & Apetrei, 2021).

Ethidium Bromide-Degrading Bacteria Identification

The identification of bacteria capable of degrading ethidium bromide, a carcinogenic and mutagenic agent used in gel electrophoresis, underscores the biological approach to mitigating laboratory waste's environmental impact. This research not only identifies specific bacterial isolates effective in degrading ethidium bromide but also emphasizes the potential for bioremediation in handling hazardous laboratory waste, showcasing an application of microbiology in environmental preservation (Gandhi, Kesari, & Kumar, 2022).

properties

IUPAC Name

2-(3-ethyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethanol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14NOS.BrH/c1-3-9-6-11-8(4-5-10)7(9)2;/h6,10H,3-5H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQRQMLWZJQQKS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CSC(=C1C)CCO.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10968844
Record name 3-Ethyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide

CAS RN

54016-70-5
Record name 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54016-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054016705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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